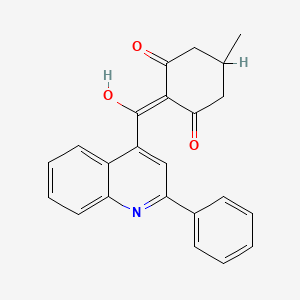
5-Acetyl-1,3-diazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-1,3-diazinane-2,4-dione is a nitrogen-containing heterocyclic compound It belongs to the class of diazinanes, which are characterized by a six-membered ring structure containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-1,3-diazinane-2,4-dione typically involves the reaction of hydrazinecarbothioamide with 2-sulfanylidene-1,3-diazinane-4,6-dione under specific conditions . The reaction is carried out in the presence of a suitable solvent and catalyst, often under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Acetyl-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Acetyl-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential antimicrobial and antioxidant activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Wirkmechanismus
The mechanism of action of 5-Acetyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit the growth of certain bacteria by interfering with their metabolic pathways . It may also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diazinane: Another isomer of diazinane with nitrogen atoms at different positions.
1,4-Diazinane:
Hexahydropyrimidine: A related compound with a similar ring structure but different functional groups.
Uniqueness
5-Acetyl-1,3-diazinane-2,4-dione is unique due to its specific acetyl and diazinane structure, which imparts distinct chemical and biological properties. Its ability to form macrocyclic complexes and its potential therapeutic applications set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C6H8N2O3 |
|---|---|
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
5-acetyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H8N2O3/c1-3(9)4-2-7-6(11)8-5(4)10/h4H,2H2,1H3,(H2,7,8,10,11) |
InChI-Schlüssel |
KCHZBPPQKQZJGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CNC(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


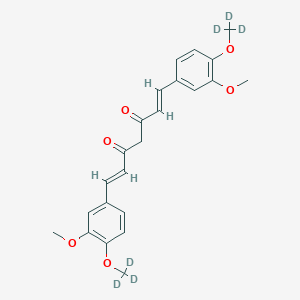

![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12366110.png)

![(2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B12366126.png)
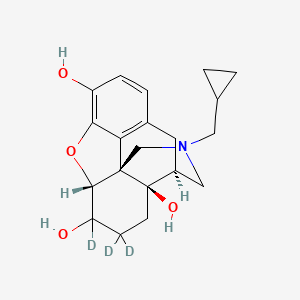
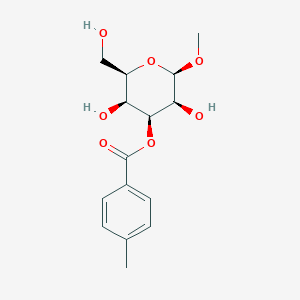
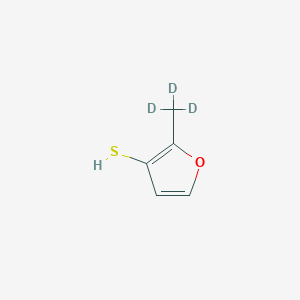
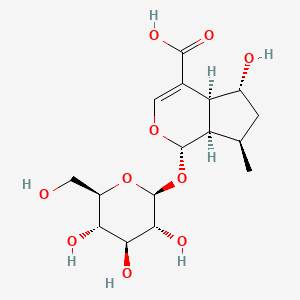
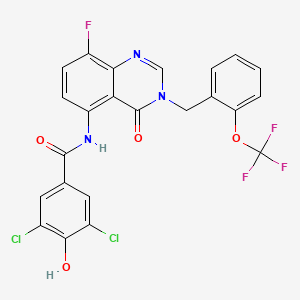

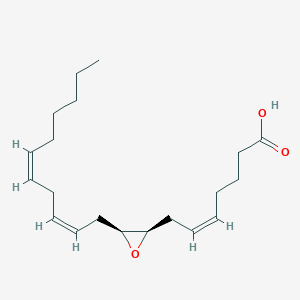
![N-[(3S)-7-(2-cyclopropylethynyl)-5-methyl-4-oxidanylidene-2,3-dihydro-1,5-benzoxazepin-3-yl]-5-(phenylmethyl)-4H-1,2,4-triazole-3-carboxamide](/img/structure/B12366178.png)
